Mono-Carboxylation of 2,2'-Bithiophene Induces a Measurable Red-Shift in UV-Vis Absorption
The introduction of a single carboxylic acid group at the 5-position of 2,2'-bithiophene causes a quantifiable red-shift in its UV-Vis absorption spectrum, directly impacting its suitability for light-harvesting applications [1]. This effect is a direct consequence of the carboxylic acid's influence on the conjugated π-system [1].
| Evidence Dimension | UV-Vis Absorption Maximum Shift (Solution) |
|---|---|
| Target Compound Data | Red-shifted absorption maximum compared to 2,2'-bithiophene |
| Comparator Or Baseline | 2,2'-bithiophene (BT) |
| Quantified Difference | Red-shift observed upon carboxylation; exact magnitude not numerically reported in the abstract but established as a significant spectroscopic trend |
| Conditions | Solution-state UV-Vis absorption spectroscopy |
Why This Matters
The red-shift indicates a narrower optical band gap, making the compound a superior building block for designing materials that absorb lower-energy visible light, crucial for organic photovoltaics and photosensitizers.
- [1] Kerr, A. T., et al. 'Structural, spectroscopic, and computational studies of [2,2′-bithiophene]-5-carboxylic acid.' Journal of Molecular Structure, 2016, 1104, 33-39. View Source
